molecular formula C20H23N3O4S B11038816 1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11038816
M. Wt: 401.5 g/mol
InChI Key: IJCJIJCDRBYSMA-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxy-substituted benzodioxole, and a dihydropyrazolothiazinone core

Preparation Methods

The synthesis of 1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the benzodioxole core: This step involves the reaction of a suitable precursor with methoxy-substituted benzodioxole.

    Cyclohexyl group introduction: The cyclohexyl group is introduced through a series of reactions, including alkylation or acylation.

    Formation of the dihydropyrazolothiazinone core: This step involves the cyclization of intermediates to form the dihydropyrazolothiazinone core.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient reaction conditions.

Chemical Reactions Analysis

1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group or the cyclohexyl group, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition or receptor binding.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one include other dihydropyrazolothiazinone derivatives and benzodioxole-containing compounds. These compounds may share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its combination of a cyclohexyl group, a methoxy-substituted benzodioxole, and a dihydropyrazolothiazinone core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N3O4S

Molecular Weight

401.5 g/mol

IUPAC Name

1-cyclohexyl-4-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C20H23N3O4S/c1-11-21-19-16(20(24)22-23(19)13-6-4-3-5-7-13)18(28-11)12-8-14(25-2)17-15(9-12)26-10-27-17/h8-9,13,18H,3-7,10H2,1-2H3,(H,22,24)

InChI Key

IJCJIJCDRBYSMA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC4=C(C(=C3)OC)OCO4)C(=O)NN2C5CCCCC5

Origin of Product

United States

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